molecular formula C16H19N3O2S B10816102 2-Morpholino-N-(4-(p-tolyl)thiazol-2-yl)acetamide

2-Morpholino-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Cat. No.: B10816102
M. Wt: 317.4 g/mol
InChI Key: OXVHUCBDTYJZKC-UHFFFAOYSA-N
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Description

2-Morpholino-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic organic compound featuring a morpholine ring, a thiazole ring, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For instance, 4-(p-tolyl)thiazol-2-amine can be prepared by reacting p-tolylmethyl ketone with thiourea in the presence of a base like sodium hydroxide.

  • Acylation Reaction: : The thiazole derivative is then acylated using chloroacetyl chloride to form 4-(p-tolyl)thiazol-2-yl)acetyl chloride.

  • Morpholine Addition: : Finally, the acetyl chloride derivative is reacted with morpholine to yield this compound. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the p-tolyl group, converting the methyl group to a carboxylic acid or aldehyde under strong oxidizing conditions.

  • Reduction: : Reduction reactions can target the thiazole ring or the acetamide group, potentially leading to the formation of thiazolidine derivatives or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

    p-Toluic acid or p-tolualdehyde.

    Reduction: Thiazolidine derivatives or secondary amines.

    Substitution: Various substituted morpholine or thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Morpholino-N-(4-(p-tolyl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The thiazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Morpholino-N-(4-(p-tolyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the morpholine ring can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholino-N-(4-(phenyl)thiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-Morpholino-N-(4-(p-methoxyphenyl)thiazol-2-yl)acetamide: Contains a p-methoxyphenyl group, which can influence its reactivity and biological activity.

    2-Morpholino-N-(4-(p-chlorophenyl)thiazol-2-yl)acetamide: The presence of a chlorine atom can significantly alter its chemical and biological properties.

Uniqueness

2-Morpholino-N-(4-(p-tolyl)thiazol-2-yl)acetamide is unique due to the presence of the p-tolyl group, which can influence its lipophilicity and electronic properties. This can affect its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.

By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C16H19N3O2S/c1-12-2-4-13(5-3-12)14-11-22-16(17-14)18-15(20)10-19-6-8-21-9-7-19/h2-5,11H,6-10H2,1H3,(H,17,18,20)

InChI Key

OXVHUCBDTYJZKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCOCC3

solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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